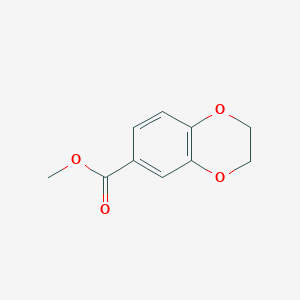

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

Descripción general

Descripción

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that is part of the 1,4-benzodioxine family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The compound itself can serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related 1,4-benzodioxine derivatives has been explored in several studies. For instance, a new synthesis route for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives has been reported, which are potential therapeutic compounds . These compounds were synthesized from 1,4-benzodioxin-2-carboxylic esters or carboxamides reacting with nucleophilic amines in a basic environment facilitated by K2CO3 or amine. Although not directly related to the target molecule, these studies provide insight into the synthetic pathways that could be adapted for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds within the 1,4-benzodioxine family, such as the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin, has been determined using X-ray crystallography . These studies reveal the conformation of the dioxin ring and the positioning of substituents, which are crucial for understanding the chemical behavior and potential reactivity of the compounds. This information is valuable for the structural analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, such as the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates . These studies provide insights into the reactivity and potential transformation of the benzodioxine derivatives under various conditions, which could be relevant for understanding the chemical reactions that Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzodioxine derivatives are influenced by their molecular structure. For example, the identification of regioisomers of methyl 1,4-benzodioxane-2-carboxylate was achieved through NMR analyses, which is crucial for understanding the properties of these compounds . Such analytical techniques could be employed to determine the physical and chemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, including its purity, stability, and reactivity.

Aplicaciones Científicas De Investigación

1. Synthesis of Heterocyclic Compounds

- Application Summary: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is used as a reagent for the synthesis of heterocyclic compounds . These compounds are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

- Methods of Application: The reaction involves hydrazonoyl halides and alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is carried out in the presence of triethylamine .

- Results: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

2. Antimicrobial Activity

- Application Summary: Compounds synthesized using Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate have been tested for their antimicrobial activity .

- Methods of Application: The synthesized compounds are tested against various microorganisms .

- Results: The newly synthesized compounds showed antimicrobial activity .

3. Enantioselective Synthesis

- Application Summary: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is used in the enantioselective synthesis of 2-substituted 1,4-benzodioxanes . These compounds are synthesized using a versatile catalyst system in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

- Methods of Application: The starting 1,4-benzodioxines are synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er are obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer .

- Results: The process results in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .

4. Synthesis of Chiral 1,4-Benzodioxane Containing Molecules

- Application Summary: Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is used in the synthesis of chiral 1,4-benzodioxane containing molecules . These molecules possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .

- Methods of Application: The synthesis involves the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives . Recent investigations have increasingly focused on exploiting chiral catalysts .

- Results: Highly enantioselective processes have been developed including Pd-catalyzed asymmetric intramolecular O-arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions .

Propiedades

IUPAC Name |

methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUXWAIDEGEMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396639 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

CAS RN |

20197-75-5 | |

| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)